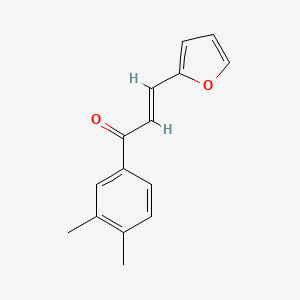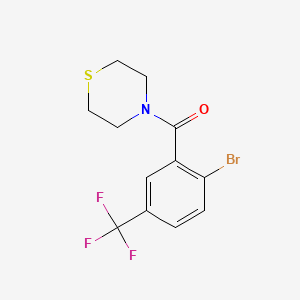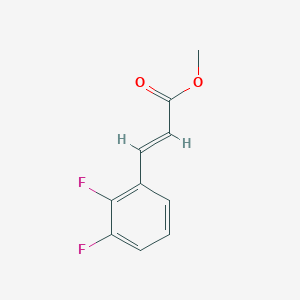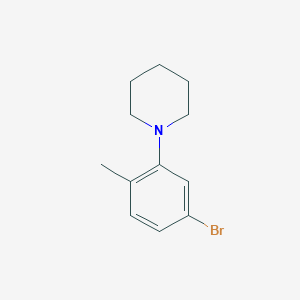
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as 2E-DMPF, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been studied for its ability to act as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types.
科学的研究の応用
2E-DMPF has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types. Additionally, it has been studied for its potential to be used in the synthesis of other compounds, such as heterocycles and polymers.
作用機序
The mechanism of action of 2E-DMPF is not fully understood. However, it is believed that the compound acts as a fluorescent dye due to its ability to absorb light and emit light at a different wavelength. This is due to the presence of a conjugated system in the molecule, which allows for the absorption of light at one wavelength and the emission of light at a different wavelength. Additionally, it is believed that the compound acts as a catalyst due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-DMPF have not yet been fully studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, due to its potential to act as a fluorescent dye and a catalyst. Additionally, it is believed that the compound may have potential applications in the synthesis of other compounds, due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
実験室実験の利点と制限
The advantages of using 2E-DMPF in laboratory experiments include its potential to act as a fluorescent dye and a catalyst, as well as its potential to be used in the synthesis of other compounds. Additionally, the compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using 2E-DMPF in laboratory experiments. For example, the compound is not very stable in aqueous solutions, making it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
将来の方向性
The potential future directions for 2E-DMPF include further research into its potential applications in the treatment of certain diseases, as well as its potential to be used in the synthesis of other compounds. Additionally, further research into the mechanism of action of the compound may provide insight into its potential applications in various scientific research applications. Additionally, further research into the stability and solubility of the compound may provide insight into its potential applications in various laboratory experiments.
合成法
2E-DMPF is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Wittig reaction is a useful tool for the synthesis of a wide range of compounds, including 2E-DMPF. In the synthesis of 2E-DMPF, the phosphonium ylide is reacted with 3,4-dimethylphenylacetaldehyde and furan-2-ylacetaldehyde to form the desired product.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSZPUBNZLZQA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)

![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)




